molecular formula C7H8BrN3O B6229564 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1301714-27-1

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6229564
CAS No.: 1301714-27-1
M. Wt: 230.1
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Description

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with suitable reagents to form the desired pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazines, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively .

Scientific Research Applications

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
  • 3-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Uniqueness

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

1301714-27-1

Molecular Formula

C7H8BrN3O

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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